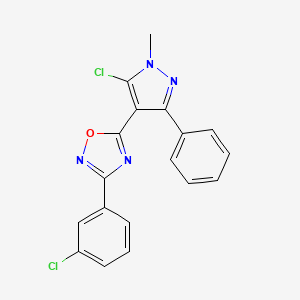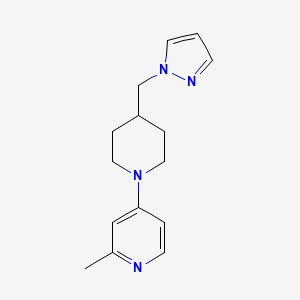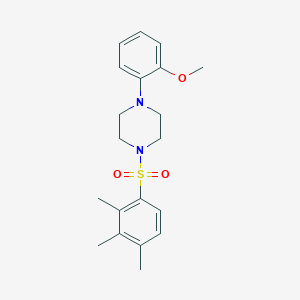
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 885958-67-8. It has a molecular weight of 233.31 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 1-benzyl-4-methyl-3-pyrrolidinecarboxylate. The Inchi Code for this compound is 1S/C14H19NO2/c1-11-8-15 (10-13 (11)14 (16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at 2-8°C. It has a purity of 95%. It can exist in a liquid, solid, or semi-solid form .Scientific Research Applications
1. Application in Cancer Treatment Research
Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a significant compound in cancer treatment research. A study described the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center, exhibiting excellent potency against PARP-1 and PARP-2 enzymes. This led to the identification of ABT-888, showing promise in clinical trials for cancer therapy (Penning et al., 2009).
2. Role in Large-Scale Synthesis
The compound has been synthesized from L-aspartic acid on a large scale, highlighting its importance in industrial chemical processes. This method demonstrates efficient production with high yield and diastereoselectivity, which is crucial for the large-scale preparation of such compounds (Yoshida et al., 1996).
3. Neuroleptic Activity
Research on benzamides of N,N-disubstituted ethylenediamines, including 1-benzyl-3-aminopyrrolidine derivatives, has indicated potential neuroleptic (antipsychotic) activities. These compounds, including this compound, have shown inhibitory effects on stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
4. Asymmetric Synthesis
This compound is used in the asymmetric synthesis of vicinal diamine derivatives, which have applications as catalysts, metal-ligands, and in the synthesis of biologically active molecules. This illustrates its versatility in various synthetic and medicinal chemistry applications (Yoon et al., 2010).
5. Catalysis in Organic Synthesis
In a study involving platinum-catalyzed intramolecular hydroamination of unactivated olefins, the compound was synthesized in good yield. This research emphasizes its utility in organic synthesis, especially in the formation of pyrrolidine derivatives (Bender & Widenhoefer, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction. The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves should be worn and that if it gets in the eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYKJMMAPSQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181114-98-7 | |
| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)
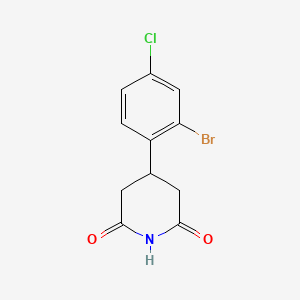
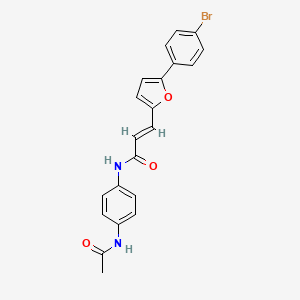
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)
